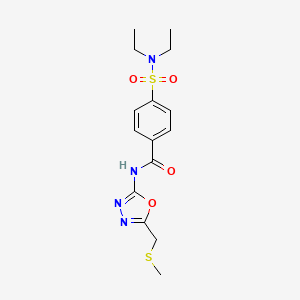![molecular formula C12H11F6NO2 B2430410 3-[3-(Trifluoromethyl)phenyl]azetidine tfa CAS No. 1443237-00-0](/img/structure/B2430410.png)
3-[3-(Trifluoromethyl)phenyl]azetidine tfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[3-(Trifluoromethyl)phenyl]azetidine tfa” is a chemical compound with the CAS Number: 1443237-00-0 . It has a molecular weight of 315.22 . The IUPAC name for this compound is 3-(3-(trifluoromethyl)phenyl)azetidine 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for “3-[3-(Trifluoromethyl)phenyl]azetidine tfa” is 1S/C10H10F3N.C2HF3O2/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-6-8;3-2(4,5)1(6)7/h1-4,8,14H,5-6H2;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Transition-Metal-Free Coupling Reactions : The use of trifluoroacetic acid (TFA) promotes metal-free coupling reactions involving azetidines, leading to the synthesis of medicinally important derivatives like N-aryl β-amino and γ-amino alcohols (Roy et al., 2015).
Synthesis of Novel Ligands : Azetidine derivatives have been synthesized for potential applications in medicinal chemistry, such as novel ligands for nicotinic receptors (Karimi & Långström, 2002).
Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea derivatives show promising in-vitro antioxidant potentials, indicating their medicinal significance (Nagavolu et al., 2017).
Organic Synthesis and Chemistry
Synthesis of Protected Haloazetidines : The development of protected 3-haloazetidines as versatile building blocks in organic synthesis opens avenues for creating a variety of high-value azetidine derivatives (Ji et al., 2018).
Hypervalent Iodine Chemistry : TFA has been employed as a solvent in hypervalent iodine chemistry, proving essential in various transformations and syntheses, such as diaryliodonium(III) salts (Dohi et al., 2010).
Synthesis of α- and β-Amino Acids : Asymmetric synthesis of substituted azetidine type α- and β-amino acids has been reported, which are critical in studying the influence of conformation on peptide activity (Enders & Gries, 2005).
Fluorescent Dyes and Sensors : The introduction of azetidine in the synthesis of new fluorescent dyes has resulted in superior solvatochromic properties and enhanced fluorescence, making them potential candidates for environment-sensitive fluorescent sensors (Liu et al., 2017).
Photolysis and Environmental Chemistry : Research on the photolysis of trifluoromethylphenols like TFM, which produce trifluoroacetic acid, contributes to understanding their environmental impact and alternate sources of TFA (Ellis & Mabury, 2000).
LC-MS Characterization of Therapeutic Proteins : The use of TFA as a mobile phase additive in the LC-MS analysis of therapeutic proteins demonstrates its utility in providing symmetrical and narrow peak shapes for proteins (Bobály et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2,2,2-trifluoroacetic acid;3-[3-(trifluoromethyl)phenyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.C2HF3O2/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-6-8;3-2(4,5)1(6)7/h1-4,8,14H,5-6H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTFXXXTXAQTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)C(F)(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]azetidine tfa | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430328.png)
![N-(4-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2430330.png)


![2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2430334.png)



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2430343.png)
![Spiro[indan-2,1'-cyclobutane]-1-one](/img/structure/B2430346.png)

![3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430349.png)
![3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B2430350.png)